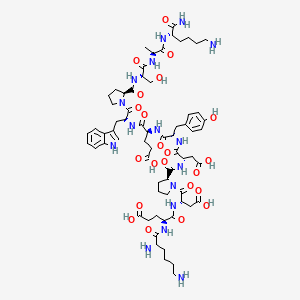
Syk Kinase Peptide Substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spleen tyrosine kinase peptide substrate is a compound that plays a crucial role in cellular functions mediated by immunoreceptors and integrins. It is a member of the non-receptor tyrosine kinase family and is expressed in all hematopoietic cells. Spleen tyrosine kinase is involved in signaling cascades initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs, which serve as docking sites to recruit and activate spleen tyrosine kinase .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of spleen tyrosine kinase peptide substrate involves the synthesis of a peptide derived from a spleen tyrosine kinase substrate. This peptide is often labeled with biotin for detection purposes. The synthetic route typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of spleen tyrosine kinase peptide substrate may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process includes deprotection and cleavage steps to release the peptide from the resin, followed by purification using high-performance liquid chromatography .
化学反応の分析
Types of Reactions: Spleen tyrosine kinase peptide substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue of the peptide. This reaction is catalyzed by spleen tyrosine kinase and is crucial for the activation of downstream signaling pathways .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as the phosphate donor and occurs under physiological conditions. The reaction buffer may include components such as HEPES, magnesium chloride, and manganese chloride to maintain optimal pH and ionic strength .
Major Products: The major product of the phosphorylation reaction is the phosphorylated spleen tyrosine kinase peptide substrate, which can be detected using techniques such as Western blotting or mass spectrometry .
科学的研究の応用
Spleen tyrosine kinase peptide substrate is widely used in scientific research to study cellular signaling pathways. It serves as a substrate for spleen tyrosine kinase in various assays to monitor kinase activity. The compound is used in the development of biosensors for imaging spleen tyrosine kinase activities in living cells, providing insights into the dynamics of spleen tyrosine kinase-mediated signaling .
In biology and medicine, spleen tyrosine kinase peptide substrate is used to investigate the role of spleen tyrosine kinase in immune cell functions, such as B-cell receptor signaling, natural killer cell activation, and Fc receptor-mediated responses. It is also employed in drug discovery to screen for spleen tyrosine kinase inhibitors as potential therapeutic agents for autoimmune diseases and hematological malignancies .
作用機序
Spleen tyrosine kinase peptide substrate exerts its effects through phosphorylation by spleen tyrosine kinase. The binding of the peptide to the immunoreceptor tyrosine-based activation motif leads to the recruitment and activation of spleen tyrosine kinase. This activation triggers a cascade of downstream signaling events, including calcium mobilization, protein kinase C phosphorylation, and cytokine production .
類似化合物との比較
Spleen tyrosine kinase peptide substrate can be compared to other kinase substrates, such as those for ZAP-70 and protein tyrosine kinase 2. While ZAP-70 is primarily expressed in T cells and natural killer cells, spleen tyrosine kinase is expressed in all hematopoietic cells, highlighting its broader role in immune signaling . Additionally, spleen tyrosine kinase has unique autophosphorylation sites and a distinct substrate specificity compared to other kinases .
List of Similar Compounds:- ZAP-70 kinase substrate
- Protein tyrosine kinase 2 substrate
- VAV oncogene family substrates
特性
分子式 |
C66H94N16O22 |
|---|---|
分子量 |
1463.5 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H94N16O22/c1-34(56(94)73-41(55(70)93)13-5-7-25-68)72-62(100)48(33-83)80-64(102)50-15-9-26-81(50)65(103)46(29-36-32-71-40-12-3-2-10-38(36)40)78-59(97)43(21-23-52(87)88)75-60(98)44(28-35-16-18-37(84)19-17-35)76-61(99)45(30-53(89)90)77-63(101)49-14-8-27-82(49)66(104)47(31-54(91)92)79-58(96)42(20-22-51(85)86)74-57(95)39(69)11-4-6-24-67/h2-3,10,12,16-19,32,34,39,41-50,71,83-84H,4-9,11,13-15,20-31,33,67-69H2,1H3,(H2,70,93)(H,72,100)(H,73,94)(H,74,95)(H,75,98)(H,76,99)(H,77,101)(H,78,97)(H,79,96)(H,80,102)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t34-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChIキー |
MBTRRAYTEDSFOH-XSRKEJNYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















